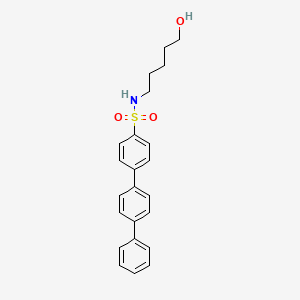
N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide” is a complex organic compound that features a sulfonamide group attached to a biphenyl structure with a hydroxypentyl side chain. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the biphenyl structure: This can be achieved through a Suzuki coupling reaction between a phenylboronic acid and a halogenated benzene derivative.
Introduction of the sulfonamide group: The biphenyl compound can be reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Attachment of the hydroxypentyl side chain: This step might involve the reaction of the sulfonamide with a pentyl halide followed by hydrolysis to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of palladium catalysts for coupling reactions.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Investigation of its properties for use in polymers or other advanced materials.
Biology and Medicine
Pharmacology: Potential as a drug candidate due to its sulfonamide group, which is common in many pharmaceuticals.
Biochemistry: Study of its interactions with biological molecules and potential as an enzyme inhibitor.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: Development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of “N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide” would depend on its specific application. In medicinal chemistry, it might act by:
Binding to enzymes or receptors: Inhibiting their activity or modulating their function.
Interacting with cellular pathways: Affecting signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-hydroxypentyl)-4-(4-methylphenyl)benzenesulfonamide: Similar structure with a methyl group instead of a phenyl group.
N-(5-hydroxyhexyl)-4-(4-phenylphenyl)benzenesulfonamide: Similar structure with a hexyl side chain instead of a pentyl side chain.
Uniqueness
Structural Features: The combination of a hydroxypentyl side chain and a biphenyl sulfonamide structure is unique and may confer specific biological or chemical properties.
Functional Groups: The presence of both hydroxyl and sulfonamide groups allows for diverse chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
871113-93-8 |
|---|---|
Formule moléculaire |
C23H25NO3S |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C23H25NO3S/c25-18-6-2-5-17-24-28(26,27)23-15-13-22(14-16-23)21-11-9-20(10-12-21)19-7-3-1-4-8-19/h1,3-4,7-16,24-25H,2,5-6,17-18H2 |
Clé InChI |
FIPBGAHDFVWFAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)
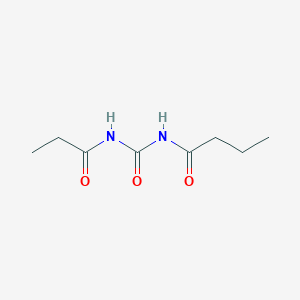
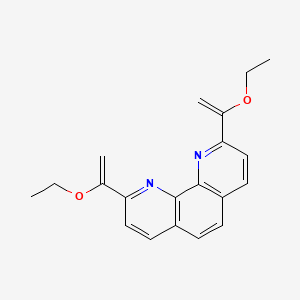
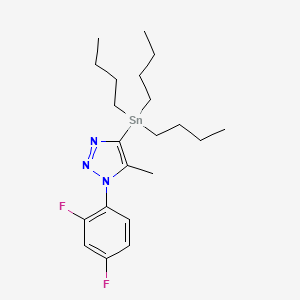
![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite](/img/structure/B14199308.png)
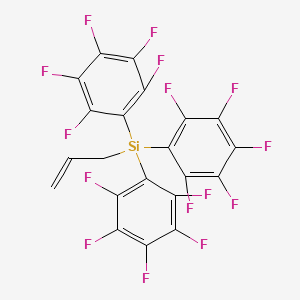
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-](/img/structure/B14199320.png)
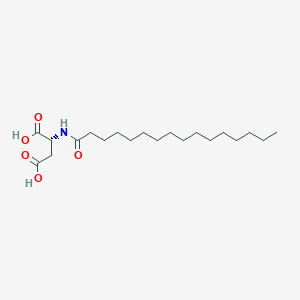


![4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde](/img/structure/B14199350.png)
![Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14199351.png)
